![molecular formula C11H7ClN2OS B1199442 7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one](/img/structure/B1199442.png)
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
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Overview
Description
7-chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one is a benzodiazepine.
Scientific Research Applications
Synthetic and Biological Aspects
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one belongs to the benzodiazepine class, compounds known for their extensive use in pharmaceuticals due to their sedative, hypnotic, anxiolytic, and muscle relaxant properties. Recent studies have focused on the synthetic pathways and biological activities of various benzodiazepines, including efforts to understand their potential beyond conventional uses.
Synthetic Approaches : A comprehensive review by Teli et al. (2023) highlights synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine, outlining significant methods for their preparation and potential for creating novel compounds with enhanced biological activities Teli, Sunita; Teli, Pankaj; Soni, Shivani; Sahiba, Nusrat; Agarwal, S. (2023). RSC Advances.
Pharmacological Profile : Dighe et al. (2015) discuss the pharmacological and synthetic profiles of benzothiazepine derivatives, emphasizing their diverse bioactivities and the importance of structural variation in developing new therapeutic agents with potential applications in treating various disorders Dighe, N.; Vikhe, Suraj B.; Tambe, Prajakta R.; Dighe, Amol S; Dengale, S. S.; Dighe, S. (2015). International Journal of Pharmaceutical Chemistry.
Environmental Impact and Transformation
The environmental fate of benzodiazepines has become an area of increasing concern due to their widespread use and potential ecological impacts. Kosjek et al. (2012) provide an in-depth look at the occurrence, persistence, and transformation of benzodiazepines in water treatment processes, presenting data on their environmental stability and pathways for degradation. This research is critical for understanding how these compounds interact with ecosystems and for developing strategies to mitigate their environmental footprint Kosjek, T.; Perko, S.; Zupanc, M.; Zanoški Hren, M.; Landeka Dragičević, T.; Žigon, D.; Kompare, B.; Heath, E. (2012). Water Research.
Therapeutic Alternatives and Risks
Guina and Merrill (2018) review the risks, benefits, and alternatives to benzodiazepine use, providing a critical analysis of their application in clinical settings. This review touches on the need for caution in prescribing these medications due to potential dependency and withdrawal issues, underscoring the importance of considering alternative treatments for anxiety and insomnia Guina, J.; Merrill, Brian M. (2018). Journal of Clinical Medicine.
properties
Product Name |
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one |
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Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
7-chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C11H7ClN2OS/c12-6-1-2-8-9(3-6)14-11(15)7-4-16-5-10(7)13-8/h1-5,13H,(H,14,15) |
InChI Key |
PHNFXXZEKWQHDX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=CSC=C3N2 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=CSC=C3N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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